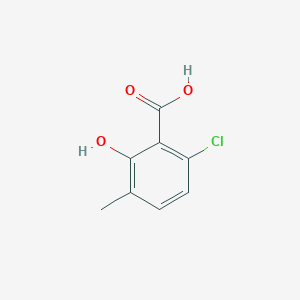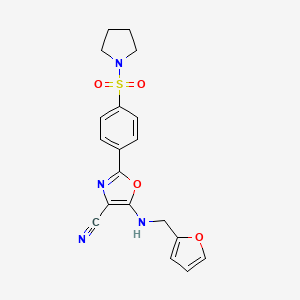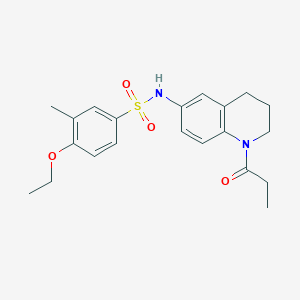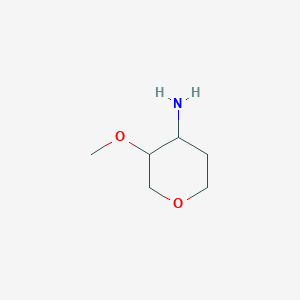![molecular formula C23H23N3O5 B2635864 8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-12-8](/img/structure/B2635864.png)
8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the 1,3-benzodioxol-5-ylcarbonyl group could potentially be introduced via a condensation reaction . The 4-methylbenzyl group might be introduced through a Friedel-Crafts alkylation . The 1,3,8-triazaspiro[4.5]decane-2,4-dione moiety could potentially be synthesized through a series of cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic structure. The 1,3-benzodioxol-5-ylcarbonyl and 4-methylbenzyl groups are aromatic, which could contribute to the compound’s stability and reactivity . The 1,3,8-triazaspiro[4.5]decane-2,4-dione moiety is a spirocyclic structure, which could impart unique stereochemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The aromatic groups could undergo electrophilic aromatic substitution reactions, while the carbonyl groups could undergo nucleophilic addition reactions. The spirocyclic structure could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic and carbonyl groups could contribute to its polarity, solubility, and reactivity. The spirocyclic structure could influence its stereochemistry and shape .Aplicaciones Científicas De Investigación
Anxiolytic Drug Development
Compounds with structures related to "8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" have been studied for their anxiolytic properties. For instance, buspirone, a member of the azaspirodecanedione class, exhibits anxiolytic effects without the typical sedative or addictive properties of benzodiazepines. This suggests that similar compounds could offer new pathways for treating anxiety disorders with potentially fewer side effects (Goldberg, 1984).
Luminescent Materials
The incorporation of specific functional groups, as found in the compound , into polymers like polymethyl methacrylate (PMMA) has been shown to improve the scintillation properties of plastic scintillators. These materials are crucial in radiation detection technologies, suggesting that such compounds could enhance the efficiency and stability of luminescent materials in various applications (Salimgareeva & Kolesov, 2005).
Medicinal Chemistry
Compounds with triazine scaffolds, similar to the core structure of the specified compound, exhibit a wide range of biological activities. They have been investigated for their potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. This highlights the significance of such structures in the development of new therapeutic agents with broad pharmacological applications (Verma, Sinha, & Bansal, 2019).
Environmental Applications
The study of novel brominated flame retardants, including those with benzodioxolyl groups, in indoor and environmental contexts suggests that compounds like "8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" could have implications in materials science, particularly in the development of safer, more effective flame retardants (Zuiderveen, Slootweg, & de Boer, 2020).
Propiedades
IUPAC Name |
8-(1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-15-2-4-16(5-3-15)13-26-21(28)23(24-22(26)29)8-10-25(11-9-23)20(27)17-6-7-18-19(12-17)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKCSDNPECSASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[4-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2635781.png)
![3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B2635782.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2635786.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-amino-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-](/img/structure/B2635787.png)
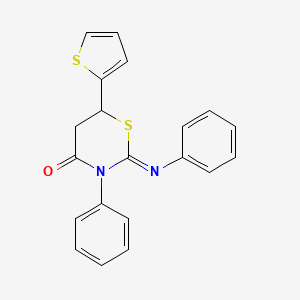

![4-chloro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2635791.png)

